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molecular formula C9H14O4 B8583395 Tert-butyl (2R)-5-oxooxolane-2-carboxylate

Tert-butyl (2R)-5-oxooxolane-2-carboxylate

Cat. No. B8583395
M. Wt: 186.20 g/mol
InChI Key: YLXNLHFGLNCGEK-ZCFIWIBFSA-N
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Patent
US04876251

Procedure details

To a solution of 5.0 g 5-oxo-2-tetrahydrofurancarboxylic acid in 100 ml dichloromethane 0.3 ml concentrated sulfuric acid and then an excess amount of isobutene (about 50 ml) were added, while maintaining the solution at -60° C. The reaction mixture was kept standing in a tightly seald flask at room temperature overnight, and thereafter it was poured into a cooled saturated aqueous solution of sodium bicarbonate, and the dichloromethane layer was separated. After washing with water and drying (over Na2SO4), the dichloromethane layer was concentrated to yield t-butyl 5-oxo-2- tetrahydrofurancarboxylate in the form of a colorless oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[O:6][CH:5]([C:7]([OH:9])=[O:8])[CH2:4][CH2:3]1.[CH2:10]=[C:11]([CH3:13])[CH3:12].C(=O)(O)[O-].[Na+]>ClCCl>[O:1]=[C:2]1[O:6][CH:5]([C:7]([O:9][C:11]([CH3:13])([CH3:12])[CH3:10])=[O:8])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCC(O1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C=C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dichloromethane layer was separated
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (over Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
the dichloromethane layer was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CCC(O1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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